![molecular formula C23H31NO4 B4696792 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate](/img/structure/B4696792.png)
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate
Descripción general
Descripción
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate, also known as PBMEF, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. PBMEF is a furoate ester that belongs to the class of compounds known as β-adrenergic receptor agonists. In
Mecanismo De Acción
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate is a β-adrenergic receptor agonist, which means that it binds to and activates β-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and smooth muscles. When activated, they increase the production of cyclic adenosine monophosphate (cAMP), which in turn activates various enzymes and pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate are primarily due to its activation of β-adrenergic receptors. These effects include increased heart rate, increased force of contraction of the heart muscle, relaxation of the smooth muscles in the airways, and increased production of cAMP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate for lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available reagents and equipment. Another advantage is its well-studied mechanism of action, which makes it a useful tool for studying the β-adrenergic receptor pathway.
One limitation of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate for lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation is its relatively narrow range of applications, as it primarily targets the β-adrenergic receptor pathway.
Direcciones Futuras
There are several future directions for research on 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate. One direction is the development of more potent and selective β-adrenergic receptor agonists. Another direction is the exploration of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate's potential applications in other fields, such as neurology and oncology. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate and its potential toxicity.
Aplicaciones Científicas De Investigación
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate is in the field of cardiology. 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate has been shown to have a positive inotropic effect on the heart, which means that it increases the force of contraction of the heart muscle. This makes it a potential treatment for heart failure.
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate has also been studied for its potential applications in the field of respiratory medicine. It has been shown to have bronchodilatory effects, which means that it can relax the smooth muscles in the airways and improve breathing. This makes it a potential treatment for asthma and other respiratory diseases.
Propiedades
IUPAC Name |
2-piperidin-1-ylethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-23(2,3)18-7-9-19(10-8-18)27-17-20-11-12-21(28-20)22(25)26-16-15-24-13-5-4-6-14-24/h7-12H,4-6,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGYQCPWKRCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



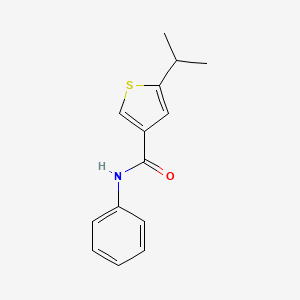
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)
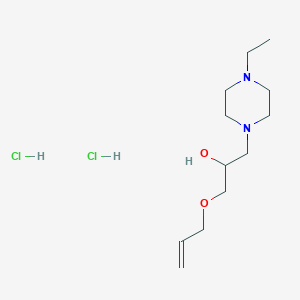
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)
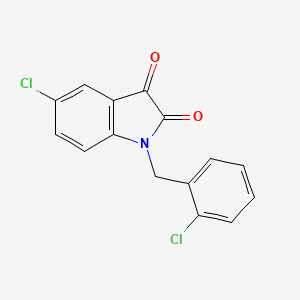
![(4-methoxyphenyl){4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenyl}amine](/img/structure/B4696756.png)
![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4696766.png)
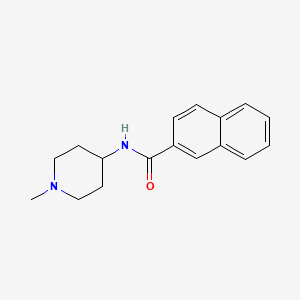
![N~2~-(2-bromophenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4696777.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4696779.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-methylhexyl)urea](/img/structure/B4696786.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4696787.png)
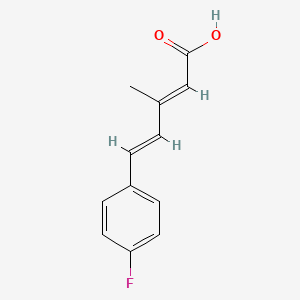
![4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4696795.png)